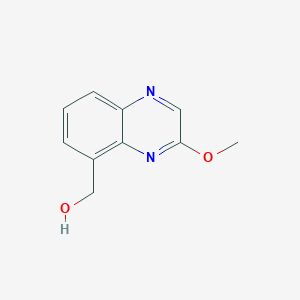

(3-Methoxyquinoxalin-5-yl)methanol

Descripción

(3-Methoxyquinoxalin-5-yl)methanol is a quinoxaline derivative featuring a methoxy group at position 3 and a hydroxymethyl group at position 5. Quinoxalines are nitrogen-containing heterocycles known for their versatility in medicinal chemistry, materials science, and agrochemical applications.

Propiedades

Fórmula molecular |

C10H10N2O2 |

|---|---|

Peso molecular |

190.20 g/mol |

Nombre IUPAC |

(3-methoxyquinoxalin-5-yl)methanol |

InChI |

InChI=1S/C10H10N2O2/c1-14-9-5-11-8-4-2-3-7(6-13)10(8)12-9/h2-5,13H,6H2,1H3 |

Clave InChI |

DIGFZXLQKKRSNC-UHFFFAOYSA-N |

SMILES canónico |

COC1=NC2=C(C=CC=C2N=C1)CO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One common method for synthesizing quinoxaline derivatives involves the condensation of an aryl 1,2-diamine with α-diketones.

Oxidative Coupling: Another method involves the oxidative coupling of epoxides with ene-1,2-diamines. This method is advantageous due to its mild reaction conditions and high yields.

Ugi-Based Reactions: Ugi-based reactions are also employed for the synthesis of quinoxaline derivatives.

Industrial Production Methods: Industrial production of quinoxaline derivatives often involves metal-catalyzed reactions. For example, nanoparticle-supported cobalt catalysts, Ga(ClO₄)₃, and Fe(ClO₄)₃ have been used to catalyze the synthesis of quinoxalines . These methods are preferred for their efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxaline forms.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide and various alkyl halides.

Major Products:

Oxidation: Quinoxaline-5-carboxylic acid derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives.

Aplicaciones Científicas De Investigación

Chemistry: (3-Methoxyquinoxalin-5-yl)methanol is used as an intermediate in the synthesis of various quinoxaline derivatives, which are important in the development of new pharmaceuticals .

Biology: Quinoxaline derivatives have shown significant biological activities, including antibacterial and antifungal properties . They are being studied for their potential use in treating infections caused by resistant bacterial strains .

Medicine: In medicine, quinoxaline derivatives are being explored for their anticancer properties. They have shown promise in inhibiting the growth of cancer cells and inducing apoptosis .

Industry: In the industrial sector, quinoxaline derivatives are used as building blocks for the synthesis of dyes, pigments, and other organic materials .

Mecanismo De Acción

The mechanism of action of (3-Methoxyquinoxalin-5-yl)methanol and its derivatives involves interaction with various molecular targets and pathways. For example, some quinoxaline derivatives inhibit the activity of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism . This inhibition can lead to reduced blood sugar levels, making these compounds potential candidates for treating diabetes .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The following table summarizes key differences between (3-Methoxyquinoxalin-5-yl)methanol and structurally related compounds from the literature:

Key Observations:

Core Heterocycle Variations: The target compound uses a quinoxaline core, whereas compounds like 7a/7b are based on thiophene-pyrazole hybrids.

Functional Group Impact: The methoxy group in the target compound may enhance lipophilicity compared to the hydroxyquinoxaline derivatives in , which could increase solubility in polar solvents. Thiophene-based compounds (7a/7b ) feature cyano or ester groups, which are electron-withdrawing and may alter reactivity in nucleophilic substitutions.

Synthetic Strategies: The use of sulfur and malononitrile in suggests a focus on synthesizing electron-deficient thiophene systems, whereas quinoxaline derivatives in likely employ condensation reactions to form thiadiazole or triazole linkages.

Biological and Chemical Implications: Thiadiazole and triazole rings ( ) are known for antimicrobial and enzyme-inhibitory properties, whereas the hydroxymethyl group in the target compound could make it a candidate for prodrug design or polymer precursors.

Research Findings and Gaps

- Spectral Characterization : All compounds in the evidence rely on NMR and IR for structural confirmation, suggesting these methods are standard for heterocyclic systems .

- Biological Activity: While the target compound’s applications are unspecified, hydroxyquinoxaline derivatives in are often explored for antimicrobial or anticancer activity. The absence of sulfur in the target compound may reduce metal-binding capacity compared to thiadiazole/triazole analogs.

- Synthetic Challenges: The target compound’s hydroxymethyl group may require protective strategies during synthesis, unlike the cyano/ester groups in , which are more stable under reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.